[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound that features a combination of hydrazone and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of octadecanoyl hydrazine with an aldehyde to form the hydrazone intermediate. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Esterification: The hydrazone intermediate is then reacted with 2,4-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology and Medicine
Drug Development: The hydrazone moiety is known for its biological activity, making this compound a potential candidate for drug development, particularly in the field of anticancer and antimicrobial agents.
Bioconjugation: The compound can be used to modify biomolecules, enhancing their stability and activity.
Industry
Coatings and Adhesives: The compound’s unique structure can be exploited in the formulation of high-performance coatings and adhesives.
Sensors: It can be used in the development of chemical sensors due to its ability to interact with various analytes.
Mechanism of Action
The mechanism of action of [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The hydrazone moiety can form reversible covalent bonds with biological macromolecules, altering their function. Additionally, the compound can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- [4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate
- [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzamide
- [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorophenyl acetate
Uniqueness
Compared to similar compounds, [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate exhibits unique properties due to the presence of both hydrazone and ester functional groups. This dual functionality allows for a broader range of chemical reactions and applications, making it a versatile compound in various fields.
Properties
Molecular Formula |
C32H44Cl2N2O3 |
---|---|
Molecular Weight |
575.6 g/mol |
IUPAC Name |
[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C32H44Cl2N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-31(37)36-35-25-26-18-21-28(22-19-26)39-32(38)29-23-20-27(33)24-30(29)34/h18-25H,2-17H2,1H3,(H,36,37)/b35-25+ |
InChI Key |
BBRYBYWUQUIZKZ-KVQDIILNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.